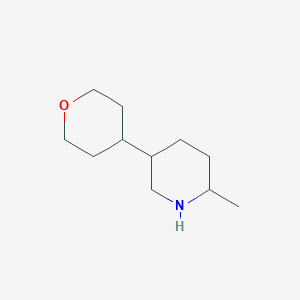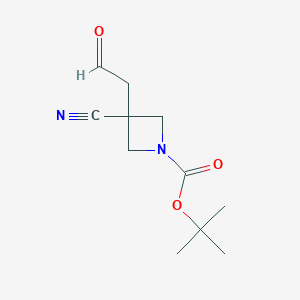
1-Boc-3-cyano-3-(2-oxoethyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-cyano-3-(2-oxoethyl)azetidine is a synthetic organic compound with the molecular formula C11H16N2O3. It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, making them highly reactive and useful in various chemical reactions .
Métodos De Preparación
1-Boc-3-cyano-3-(2-oxoethyl)azetidine can be synthesized through several methods. One common synthetic route involves the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . This reaction yields azetidine derivatives in good yields. Industrial production methods may involve similar synthetic routes but optimized for larger-scale production.
Análisis De Reacciones Químicas
1-Boc-3-cyano-3-(2-oxoethyl)azetidine undergoes various chemical reactions due to its reactive azetidine ring. Some common types of reactions include:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the azetidine ring.
Ring-opening reactions: Due to the ring strain, azetidine rings can be opened using nucleophiles or electrophiles, leading to the formation of various products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and tetrahydrofuran, as well as catalysts like palladium and bases like sodium hydroxide . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Boc-3-cyano-3-(2-oxoethyl)azetidine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-Boc-3-cyano-3-(2-oxoethyl)azetidine involves its reactivity due to the ring strain of the azetidine ring. The compound can undergo various chemical transformations, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparación Con Compuestos Similares
1-Boc-3-cyano-3-(2-oxoethyl)azetidine can be compared with other similar compounds, such as:
1-Boc-3-cyanoazetidine: This compound has a similar structure but lacks the 2-oxoethyl group, making it less reactive in certain reactions.
1-Boc-3-(cyanomethylene)azetidine: This compound contains a cyanomethylene group instead of the 2-oxoethyl group, leading to different reactivity and applications.
1-Boc-3-azetidinone: This compound has a carbonyl group at the 3-position, making it useful in different synthetic applications.
The uniqueness of this compound lies in its specific functional groups and reactivity, making it a valuable compound in various scientific research and industrial applications.
Propiedades
Fórmula molecular |
C11H16N2O3 |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
tert-butyl 3-cyano-3-(2-oxoethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-10(2,3)16-9(15)13-7-11(6-12,8-13)4-5-14/h5H,4,7-8H2,1-3H3 |
Clave InChI |
BERBHJIDRVKYNB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)(CC=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B15273901.png)
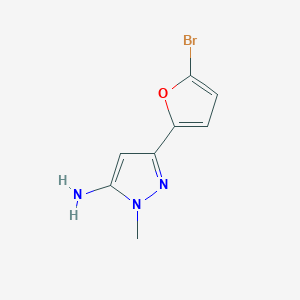
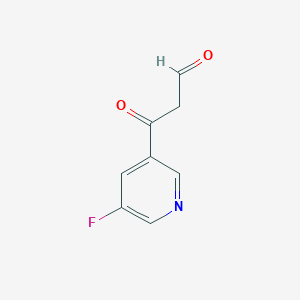
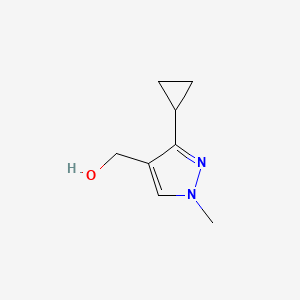
![1-(Propan-2-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B15273939.png)
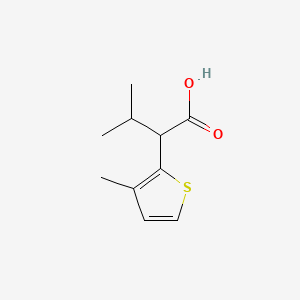
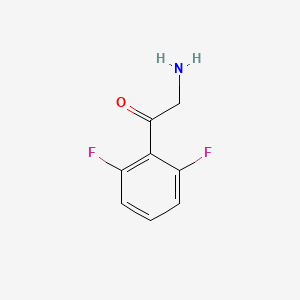
![N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B15273954.png)
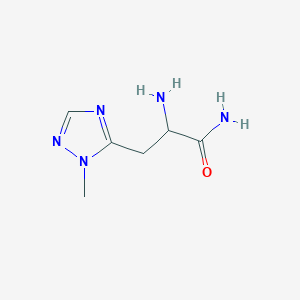
![4-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15273974.png)
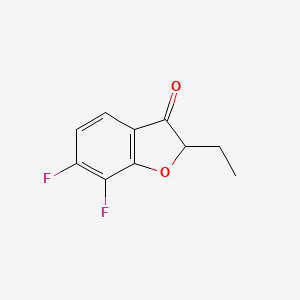
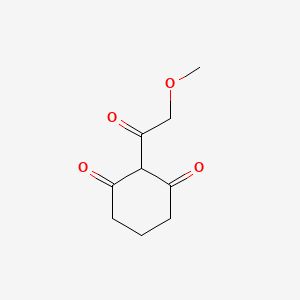
![3-Bromo-2-cyclopropylimidazo[1,2-A]pyridine](/img/structure/B15273984.png)
